molecular formula C15H15FN2O2S B7564144 N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide

Cat. No. B7564144
M. Wt: 306.4 g/mol
InChI Key: SFQLMHDABCAFDU-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide, also known as CPPS, is a chemical compound with potential applications in scientific research. CPPS is a sulfonamide derivative that has been shown to exhibit pharmacological activity in vitro and in vivo.

Mechanism of Action

N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide acts as a selective inhibitor of SUR1, binding to a specific site on the receptor and preventing its activation. This inhibition results in the closure of KATP channels, leading to depolarization of the cell membrane and subsequent cellular responses.
Biochemical and Physiological Effects:
The inhibition of SUR1 by N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to have a variety of physiological effects. In pancreatic beta cells, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to increase insulin secretion by activating calcium signaling pathways. In the heart, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to protect against ischemia-reperfusion injury by reducing infarct size and improving cardiac function. In the brain, N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been shown to reduce neuronal damage and improve neurological outcomes following traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide in lab experiments is its selectivity for SUR1, which allows for the specific inhibition of KATP channels. However, the use of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide in vivo may be limited by its poor solubility and bioavailability. Additionally, the effects of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide may be influenced by the expression levels of SUR1 and other KATP channel subunits.

Future Directions

Future research on N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide may focus on its potential therapeutic applications in various diseases, including diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies may investigate the mechanisms underlying the effects of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide on cellular signaling pathways and the regulation of KATP channels. The development of more effective N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide analogs may also be explored to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide involves the reaction of 4-fluorobenzylamine with cyclopropylsulfonyl chloride in the presence of pyridine. The resulting product is then purified by column chromatography to obtain pure N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide.

Scientific Research Applications

N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide has been used in scientific research as a tool to study the role of sulfonylurea receptor 1 (SUR1) in various physiological and pathological conditions. It has been shown to inhibit the activity of SUR1, which is a subunit of ATP-sensitive potassium channels (KATP). KATP channels play a crucial role in regulating insulin secretion, cardiac function, and neuronal excitability.

properties

IUPAC Name

N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-13-5-3-12(4-6-13)11-18(14-7-8-14)21(19,20)15-2-1-9-17-10-15/h1-6,9-10,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQLMHDABCAFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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